
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is a chemical compound with the molecular formula C9H9IO3 It is known for its unique structure, which includes both hydroxyl and iodine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a precursor compound, such as tyrosine. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of the iodine atom into the aromatic ring. The process may also involve protecting groups to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role in thyroid hormone analogs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-Iodotyrosine: Similar structure but lacks the additional hydroxyl group on the propanoic acid chain.
3,5-Diiodotyrosine: Contains two iodine atoms, leading to different chemical properties and biological activities.
4-Hydroxy-3-iodophenylacetic acid: Similar aromatic structure but with a different side chain.
Uniqueness
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9IO4 |
|---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI Key |
VHYIKYNIOYFSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


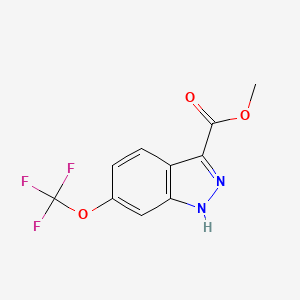
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
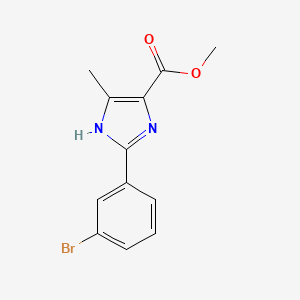
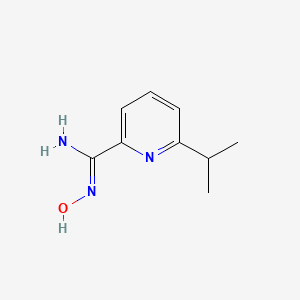
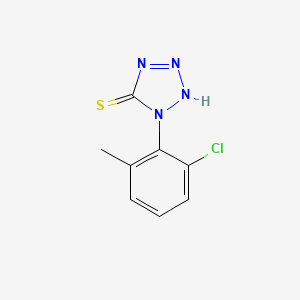
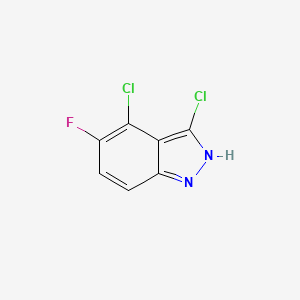
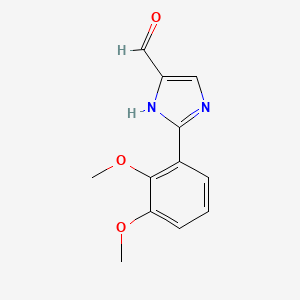

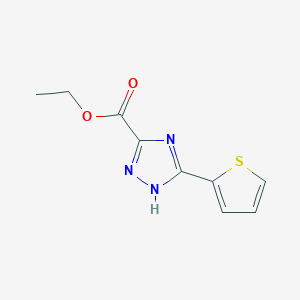
![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
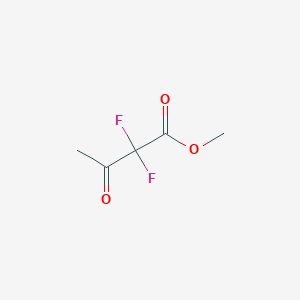
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)
